methyl3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate
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Description
“Methyl 3-(3-methylsulfonyloxyindazol-1-yl)propanoate” is a chemical compound with the CAS Number: 2567497-98-5 . It has a molecular weight of 298.32 . The IUPAC name for this compound is methyl 3- (3- ( (methylsulfonyl)oxy)-1H-indazol-1-yl)propanoate . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O5S/c1-18-11(15)7-8-14-10-6-4-3-5-9(10)12(13-14)19-20(2,16)17/h3-6H,7-8H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“Methyl 3-(3-methylsulfonyloxyindazol-1-yl)propanoate” is a powder that is stored at room temperature . Its molecular weight is 298.32 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthetic Chemistry Applications
Methyl 3-(3-methylsulfonyloxyindazol-1-yl)propanoate has been a subject of interest in the field of synthetic chemistry. In one study, it was involved in the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives. These derivatives exhibited interesting conformational properties in CDCl3 solution, showing evidence of intramolecular H-bonds, except for the proline derivative (Tye & Skinner, 2002).
Drug Metabolism Research
In drug metabolism research, a study used a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, which contains a similar sulfonamide structure to Methyl 3-(3-methylsulfonyloxyindazol-1-yl)propanoate. This study demonstrated the utility of such systems in supporting full structure characterization of drug metabolites (Zmijewski et al., 2006).
Catalysis
In catalysis research, compounds with similar structures have been used as catalysts. For example, a Bronsted-acidic task-specific ionic liquid was employed for the synthesis of various compounds, showcasing the utility of such compounds in facilitating chemical reactions (Gong et al., 2009).
Antimicrobial Agent Synthesis
In the field of medicinal chemistry, a study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. This indicates the potential application of Methyl 3-(3-methylsulfonyloxyindazol-1-yl)propanoate in the development of new antimicrobial drugs (Darwish et al., 2014).
Properties
IUPAC Name |
methyl 3-(3-methylsulfonyloxyindazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-18-11(15)7-8-14-10-6-4-3-5-9(10)12(13-14)19-20(2,16)17/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPFPIGBXJQOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C2=CC=CC=C2C(=N1)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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